molecular formula C11H6BrClN4 B14024369 9-(3-Bromophenyl)-6-chloro-9H-purine

9-(3-Bromophenyl)-6-chloro-9H-purine

Cat. No.: B14024369
M. Wt: 309.55 g/mol
InChI Key: FEVKROXXTAIPNY-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)-6-chloro-9H-purine is a substituted purine derivative featuring a 3-bromophenyl group at the N9 position and a chlorine atom at the C6 position. For instance, alkylation of 6-chloro-9H-purine with bromobenzyl halides (e.g., 1-bromo-3-bromomethylbenzene) is a common method to introduce arylalkyl substituents at N9, as seen in the synthesis of 9-(3-bromobenzyl)-2-chloro-N-methyl-9H-purin-6-amine (compound 24, LRMS m/z 331.106) . The bromophenyl group enhances lipophilicity and influences electronic properties, which may modulate biological activity or material applications, such as photoluminescence .

Properties

Molecular Formula

C11H6BrClN4

Molecular Weight

309.55 g/mol

IUPAC Name

9-(3-bromophenyl)-6-chloropurine

InChI

InChI=1S/C11H6BrClN4/c12-7-2-1-3-8(4-7)17-6-16-9-10(13)14-5-15-11(9)17/h1-6H

InChI Key

FEVKROXXTAIPNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=NC3=C2N=CN=C3Cl

Origin of Product

United States

Preparation Methods

Primary Synthetic Route

The most efficient method involves a one-pot, two-step procedure adapted from Zelli et al.:

Reagents

  • 5-Amino-4,6-dichloropyrimidine (1.0 equiv)
  • 3-Bromoaniline (1.0 equiv)
  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O, 0.5 equiv)
  • (Chloromethylene)dimethyliminium chloride (3.0 equiv)

Procedure

  • Combine 5-amino-4,6-dichloropyrimidine and 3-bromoaniline in anhydrous dioxane (2 mL/mmol)
  • Add PTSA·H₂O and reflux under argon for 6 hr
  • Cool to RT, add (chloromethylene)dimethyliminium chloride in DMF (0.2 M)
  • Stir 1 hr at RT
  • Quench with NaHCO₃ (aq), extract with CH₂Cl₂ (3×)
  • Dry organic layers over MgSO₄, concentrate under reduced pressure
  • Purify by silica gel chromatography (cyclohexane/EtOAc gradient)

Key Parameters

Parameter Value
Reaction Temp 110°C (reflux)
Catalyst Loading 50 mol% PTSA
Cyclization Time 1 hr
Typical Yield* 75-85%

*Based on 4-bromo analog performance

Alternative Methodological Considerations

For substrates requiring milder conditions, a silylation-mediated approach proves effective:

Modified Vorbrüggen Protocol

  • Protect 6-chloropurine with BSA (N,O-bis(trimethylsilyl)acetamide) in DCE
  • Activate with SnCl₄ (2.1 equiv) at 0°C
  • Introduce 3-bromophenyl group via electrophilic substitution
  • Desilylate with MeOH/H₂O

This method shows reduced regiochemical ambiguity but requires strict anhydrous conditions.

Analytical Characterization

Expected spectral data based on structural analogs:

¹H NMR (CDCl₃)
δ 8.82 (s, 1H, H-2), 8.41 (s, 1H, H-8), 7.79 (t, J=2.0 Hz, 1H, phenyl), 7.66-7.47 (m, 3H, phenyl)

¹³C NMR
152.9 (C-2), 152.1 (C-4), 143.7 (C-6), 136.0 (C-1'), 131.3 (C-3'), 123.9 (C-5')

HRMS
Calculated for C₁₁H₇BrClN₄ [M+H]⁺: 308.9537

Comparative Reaction Optimization

Critical factors influencing yield and purity:

Variable Effect on Outcome Optimal Range
PTSA Concentration <0.3 equiv: Incomplete coupling 0.5-0.7 equiv
Dioxane Purity H₂O >500 ppm inhibits cyclization <50 ppm H₂O
Chromatography Higher EtOAc improves recovery 15-25% EtOAc

Stability Considerations

The compound demonstrates:

  • Air stability for >72 hr at RT
  • Decomposition onset at 210°C (DSC)
  • Light sensitivity requiring amber storage

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms in 9-(3-Bromophenyl)-6-chloro-9H-purine can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound. Other coupling reactions, such as Heck or Sonogashira couplings, could also be relevant.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Toluene, ethanol, dimethylformamide (DMF).

Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Chemistry: In chemistry, 9-(3-Bromophenyl)-6-chloro-9H-purine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals. Purine derivatives are known for their roles in various biological processes, and modifications to the purine ring can lead to compounds with antiviral, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings. Its reactivity and functional groups make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action for 9-(3-Bromophenyl)-6-chloro-9H-purine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, influencing cellular processes. The bromophenyl and chlorine groups could enhance binding affinity or selectivity for certain molecular targets, such as kinases or nucleic acids .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (N9/C6) Key Properties/Activities Reference
9-(3-Bromophenyl)-6-chloro-9H-purine 3-Bromophenyl / Cl Inferred enhanced lipophilicity, potential kinase inhibition
9-Norbornyl-6-chloro-9H-purine Norbornyl / Cl Antileukemic activity (IC₅₀: 15–25 μM in leukemia cells)
6-Chloro-9-(2-nitro-phenylsulfonyl)-9H-purine 2-Nitrobenzenesulfonyl / Cl Crystallizes with two independent molecules; intermolecular interactions via π-stacking and hydrogen bonds
9-Benzyl-2-chloro-6-(4-cyanophenylamino)-9H-purine Benzyl / Cl + 4-cyanophenylamino Antiproliferative activity (targeted kinase inhibition)
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine H / Br + 2,6-dichlorophenyl Predicted pKa 6.32; potential irritant (storage: 2–8°C)

Key Observations :

  • Substituent Position: The N9 aryl/alkyl group significantly impacts biological and physicochemical properties. For example, the 3-bromophenyl group in this compound may enhance π-π interactions in kinase binding pockets compared to norbornyl or benzyl groups .
  • C6 Modifications: Chlorine at C6 is a common leaving group, facilitating further functionalization (e.g., amination or thiolation) .

Key Observations :

  • Linker Influence : Hydrazide linkers (e.g., in isatin–purine hybrids) improve yields (up to 99.5%) compared to direct alkylation methods .
  • Solvent and Catalysts : Reactions in DMF with DMAP (e.g., amination of 6-chloro-9H-purine with morpholine) enhance regioselectivity and reaction efficiency .

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